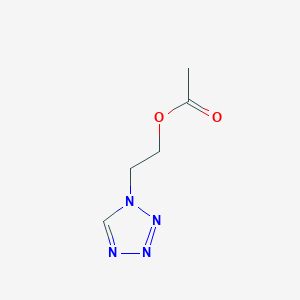
2-(1h-Tetrazol-1-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1h-Tetrazol-1-yl)ethyl acetate is a useful research compound. Its molecular formula is C5H8N4O2 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Pharmacological Activities
Tetrazole derivatives, including 2-(1H-tetrazol-1-yl)ethyl acetate, have been studied for their pharmacological potential. Tetrazoles exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antibacterial properties. For instance, studies have shown that tetrazole compounds can act as effective anti-inflammatory agents in various animal models .
Case Study: Anti-inflammatory Activity
A study synthesized a series of (1H-tetrazol-1-yl)pyridine derivatives, which included this compound as a key intermediate. The derivatives demonstrated significant anti-inflammatory effects, with some compounds showing potency comparable to established drugs like diclofenac sodium .
Synthetic Organic Chemistry
Synthesis of Tetrazoles
The compound serves as a precursor in the synthesis of various tetrazole derivatives. For example, a method involving the reaction of nitriles with azides has been optimized to produce substituted tetrazoles efficiently using continuous flow techniques . This method enhances safety by minimizing the handling of hazardous azides.
Data Table: Synthesis Conditions for Tetrazoles
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Nitrile + Azide | Organotin azide | Acetone | 200 | 84 |
| Nitrile + Azide | Triethylamine | Ethyl Acetate | 70 | 96 |
Materials Science
Energy-Rich Materials
Recent research has explored the incorporation of tetrazole compounds into high-energy materials. For instance, the synthesis of new derivatives modified with carborane clusters has been investigated for their potential use in energetic applications . These materials are of interest due to their stability and energy density.
Analyse Chemischer Reaktionen
Reaction with Nucleophiles
Tetrazole-acetate esters participate in nucleophilic substitution reactions due to the electron-deficient nature of the tetrazole ring:
-
Amide Formation : Heating ethyl 5-thiol-1H-tetrazole-1-ylacetate with ammonium hydroxide yields 5-thiol-1H-tetrazol-1-ylacetamide , a precursor for further functionalization .
-
Dehydration : The amide derivative undergoes dehydration with a dehydrating agent (e.g., HCl in chloroform) to form 1-cyanomethyl-1H-tetrazol-5-thiol .
Catalytic and Solvent Effects
Optimized reaction conditions for analogous tetrazole derivatives include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Reaction Time | 3 min (microwave) | 98 | |
| Catalyst | Fe₂O₃@cellulose@Mn | 98 | |
| Solvent | Ethanol | 98 |
For example, microwave-assisted reactions with Fe₂O₃@cellulose@Mn nanocatalyst in ethanol achieve near-quantitative yields for tetrazole-acrylonitrile derivatives .
Stability and Decomposition
Prolonged reaction times or harsh conditions (e.g., strong acids/bases) can lead to decomposition:
-
Extended microwave irradiation (>3 min) reduces yields due to product degradation .
-
Acidic conditions may hydrolyze the ester group, forming carboxylic acid derivatives .
Comparative Reactivity
The reactivity of tetrazole-acetate esters depends on substituents:
| Compound | Key Reactivity | Source |
|---|---|---|
| Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate | Stable under mild conditions; reacts with NH₃ | |
| 5-Thiol-1H-tetrazol-1-ylacetamide | Forms disulfides upon oxidation |
Eigenschaften
CAS-Nummer |
89181-90-8 |
|---|---|
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-(tetrazol-1-yl)ethyl acetate |
InChI |
InChI=1S/C5H8N4O2/c1-5(10)11-3-2-9-4-6-7-8-9/h4H,2-3H2,1H3 |
InChI-Schlüssel |
READNILKBXPURP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN1C=NN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















